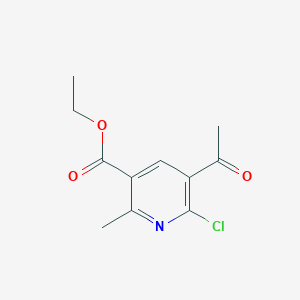
Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with acetyl, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate typically involves the acetylation of 2-picolyl lithium, which is derived from picoline, a compound obtained from coal tar. The reaction with acetic anhydride results in the formation of the acetylated product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidant.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,5-dicarboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a ligand in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-methylpyridine: Similar structure but lacks the ethyl ester and chloro substituents.
6-Chloro-2-methylpyridine: Lacks the acetyl and ethyl ester groups.
Ethyl 2-methylpyridine-3-carboxylate: Lacks the acetyl and chloro groups.
Properties
CAS No. |
919354-76-0 |
|---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
ethyl 5-acetyl-6-chloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-4-16-11(15)8-5-9(7(3)14)10(12)13-6(8)2/h5H,4H2,1-3H3 |
InChI Key |
ARQJBLCZPBLFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-Butyl-2-[2-(2-nitrophenyl)hydrazinyl]phenol](/img/structure/B14186522.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)



![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)


![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)

![2-Phenyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B14186570.png)
![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)
